Sonepiprazole

Dopamine receptor selectivity D4/D2 binding ratio Off-target profiling

Sonepiprazole is a brain-penetrant, orally bioavailable D4 dopamine receptor antagonist with exceptional selectivity (Ki=3.6 nM rD4, 10.1 nM hD4.2; >500-fold over D2 at Ki=5147 nM). Unlike broad-spectrum antipsychotics, it does not block amphetamine-induced activation, lacks extrapyramidal side effects, and produces a unique c-Fos pattern restricted to the medial prefrontal cortex. Its clinical failure in schizophrenia (Phase 2, N=467) establishes it as the definitive negative control for D4-targeted drug discovery. Procure for D4-specific signaling dissection, cognitive neuroscience, or antipsychotic benchmarking.

Molecular Formula C21H27N3O3S
Molecular Weight 401.5 g/mol
CAS No. 170858-33-0
Cat. No. B1681054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonepiprazole
CAS170858-33-0
Synonyms4-(4-(2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-piperazinyl)benzenesulfonamide monomethanesulfonate
4-(4-(2-(isochroman-1-yl)ethyl)piperazin-1-yl)benzenesulfonamide
isoChr-EtPip-PhSO2NH2
PNU-101387G
sonepiprazole
U 101387
U-101387
Molecular FormulaC21H27N3O3S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1
InChIKeyWNUQCGWXPNGORO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sonepiprazole (CAS 170858-33-0) Procurement Guide: A Highly Selective Dopamine D4 Receptor Antagonist for Neuroscience Research


Sonepiprazole (PNU-101387G, U-101387) is a phenylpiperazine-class small molecule that functions as a highly selective antagonist of the dopamine D4 receptor [1]. It exhibits dissociation constants (Ki) of 3.6 nM for rat D4 (rD4) receptors and 10.1 nM for human D4.2 (hD4.2) receptors, while demonstrating >2000 nM Ki values for D1, D2, D3, serotonin (5-HT1A, 5-HT2), and adrenergic (α1, α2) receptors [2]. The compound is brain-penetrant, orally bioavailable, and was advanced to Phase 2 clinical investigation for schizophrenia by Pfizer before being discontinued due to lack of efficacy relative to olanzapine [3]. Its exceptional D4/D2 selectivity ratio (>500-fold for rat receptors, ~510-fold for human receptors) distinguishes it from most antipsychotic agents, making it a valuable pharmacological tool for dissecting D4 receptor-mediated functions in neuroscience research [4].

Sonepiprazole vs. Generic D4 Antagonists: Why Substitution Without Selectivity Data Compromises Experimental Reproducibility


Generic substitution among dopamine D4 receptor antagonists is scientifically unsound due to substantial variability in receptor subtype selectivity profiles and off-target engagement. Even within the narrow class of D4-selective ligands, Ki values for the D4 receptor range from sub-nanomolar (e.g., L-745870: 0.43 nM) to over 100 nM, while D2/D4 selectivity ratios vary by more than two orders of magnitude [1]. For instance, while clozapine exhibits modest D4 preference (Ki ~10-20 nM) but retains potent D2 antagonism, Sonepiprazole demonstrates >500-fold selectivity over D2 receptors, enabling D4-specific interrogation without confounding D2-mediated effects on locomotor activity, prolactin secretion, or catalepsy [2]. Substituting a less selective alternative introduces unaccounted D2/D3 receptor modulation, which alters behavioral readouts in preclinical models and undermines mechanistic interpretation of D4 receptor function [3].

Sonepiprazole Quantitative Evidence: Head-to-Head Selectivity, Behavioral Differentiation, and Clinical Benchmarking Data


D4 vs. D2 Receptor Selectivity: Sonepiprazole Exceeds 500-Fold Discrimination Compared to Aripiprazole's 31-Fold Ratio

Sonepiprazole demonstrates a rat D4/D2 selectivity ratio of 1,429 (Ki D4 = 3.6 nM vs. Ki D2 = 5,147 nM), representing >500-fold discrimination against the D2 receptor [1]. This selectivity substantially exceeds that of the clinically used atypical antipsychotic aripiprazole, which exhibits a D4/D2 ratio of approximately 31 (Ki D4 = 251 nM vs. Ki D2 = 8.0 nM) [2]. For human receptors, Sonepiprazole maintains a D4.2/D2 selectivity ratio of approximately 510 (Ki hD4.2 = 10.1 nM vs. Ki rD2 = 5,147 nM) . The selectivity window for Sonepiprazole permits exclusive D4 receptor occupancy at concentrations up to ~1 µM without significant D2 receptor engagement, a property not achievable with aripiprazole or clozapine .

Dopamine receptor selectivity D4/D2 binding ratio Off-target profiling Antipsychotic pharmacology

Behavioral Pharmacology: Sonepiprazole Lacks D2-Mediated Catalepsy and Locomotor Suppression Observed with Haloperidol

In rodent behavioral assays, Sonepiprazole (up to 30 mg/kg, s.c.) does not induce catalepsy, a hallmark extrapyramidal side effect of D2 receptor blockade, whereas the classical D2 antagonist haloperidol produces dose-dependent catalepsy (ED50 ~0.5 mg/kg) [1]. Sonepiprazole also fails to block amphetamine-induced hyperlocomotion at doses up to 30 mg/kg, in marked contrast to haloperidol (ED50 = 0.2 mg/kg) and clozapine (ED50 = 10 mg/kg) [2]. Additionally, Sonepiprazole does not alter spontaneous locomotor activity when administered alone, nor does it elevate serum prolactin levels (a neuroendocrine marker of D2 receptor antagonism), which is consistently observed with haloperidol and risperidone [3].

Catalepsy Locomotor activity Extrapyramidal symptoms D2 vs. D4 antagonism

c-Fos Induction Pattern: Sonepiprazole Mimics Clozapine's Prefrontal Cortical Activation Without Striatal Engagement

Sonepiprazole induces c-Fos immunoreactivity selectively in the medial prefrontal cortex (mPFC), a pattern that closely resembles the atypical antipsychotic clozapine (both increase mPFC c-Fos by ~2-3 fold over vehicle) . Critically, unlike clozapine, Sonepiprazole does not induce c-Fos in the nucleus accumbens or dorsolateral striatum, regions associated with D2 receptor blockade and extrapyramidal motor effects . Clozapine, despite its D4 affinity, produces substantial c-Fos induction in the nucleus accumbens due to its concurrent D2 and 5-HT2A antagonism [1]. This differential regional activation profile supports the hypothesis that selective D4 antagonism produces an "atypical" neuroanatomical signature (prefrontal activation without striatal engagement) that is distinct from both typical (haloperidol) and multi-receptor atypical (clozapine) antipsychotics [2].

c-Fos expression Prefrontal cortex Clozapine-like profile Immediate early gene

Clinical Efficacy Benchmark: Sonepiprazole Serves as Negative Control vs. Olanzapine in Schizophrenia Trials

In a multicenter, double-blind, placebo-controlled Phase 2 clinical trial (N = 467 hospitalized schizophrenia patients, baseline PANSS ≥60), Sonepiprazole (15 mg/day or 150 mg/day) demonstrated no statistically significant difference from placebo on any primary or secondary efficacy endpoint over 6 weeks of treatment [1]. In direct head-to-head comparison within the same trial, the active comparator olanzapine (15 mg/day) produced statistically significant improvements over placebo in PANSS total score (mean change: -15.6 points vs. -8.2 points for placebo, p < 0.001), PANSS positive subscale, PANSS negative subscale, and CGI-Severity scores [2]. Sonepiprazole group mean PANSS changes were numerically similar to placebo (15 mg/day: -9.1 points; 150 mg/day: -7.8 points; placebo: -8.2 points), confirming lack of antipsychotic efficacy despite adequate CNS exposure [3]. This established clinical failure provides researchers with a validated negative control compound for schizophrenia-related assays, where D4 antagonism alone is insufficient to produce therapeutic benefit [4].

Clinical trial Negative control Olanzapine comparator PANSS Schizophrenia

Sonepiprazole Application Scenarios: Validated Use Cases for D4-Selective Antagonism in Academic and Pharmaceutical Research


Pharmacological Validation of D4 Receptor Function Without D2 Confounding

Sonepiprazole's >500-fold D4/D2 selectivity (Ki rD4 = 3.6 nM vs. rD2 = 5,147 nM) enables definitive attribution of observed cellular or behavioral effects to D4 receptor antagonism [1]. Researchers can confidently use Sonepiprazole as a selective tool compound to establish D4-specific pharmacology, avoiding the D2-mediated confounds (catalepsy, prolactin elevation, locomotor suppression) that occur with less selective D4 ligands or multi-receptor antipsychotics. This application is particularly valuable for target validation studies in psychiatric drug discovery and for elucidating D4 receptor signaling pathways in recombinant and native systems.

Negative Control Compound for Schizophrenia and Antipsychotic Drug Discovery

The Phase 2 clinical trial (N = 467) established that Sonepiprazole lacks efficacy in schizophrenia across all measured endpoints (PANSS, CGI-S, PANSS positive/negative subscales), demonstrating no separation from placebo while the active comparator olanzapine produced robust improvement [2]. This validated lack of antipsychotic efficacy, despite confirmed CNS exposure and D4 target engagement, positions Sonepiprazole as an ideal negative control compound for preclinical and translational schizophrenia research. It can be used to benchmark novel antipsychotic candidates, to validate that D2 receptor antagonism is necessary for therapeutic efficacy in behavioral models, and to calibrate high-throughput screening assays for antipsychotic drug discovery.

Neuroanatomical Mapping of D4 Receptor-Mediated Immediate Early Gene Expression

Sonepiprazole induces c-Fos expression selectively in the medial prefrontal cortex without activating the nucleus accumbens or striatum, a pattern that distinguishes it from both typical (haloperidol) and atypical (clozapine) antipsychotics . This unique regional activation profile provides a validated biomarker for mapping D4 receptor distribution and functional connectivity in the CNS. Researchers can utilize Sonepiprazole in immunohistochemistry, in situ hybridization, or transgenic reporter assays to identify D4-expressing neuronal populations and to trace D4-mediated transcriptional networks in rodent and non-human primate brain tissue [3].

Investigation of Stress-Induced Cognitive Impairment and Cortical Enhancement

In a pharmacological model of stress exposure in rhesus monkeys, Sonepiprazole was shown to reverse stress-induced cognitive deficits and enhance cortical activity [4]. Unlike D2 antagonists, Sonepiprazole does not impair spontaneous locomotor activity or produce sedative effects at behaviorally active doses, making it suitable for cognitive testing paradigms without motor confounds [5]. This application supports research into the role of D4 receptors in executive function, working memory, and stress resilience, with potential translational relevance for cognitive symptoms in neuropsychiatric disorders that are poorly addressed by current D2-preferring antipsychotic medications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sonepiprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.